[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Description
[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: is a versatile chemical compound with a complex structure that allows for exploration in various fields of scientific research. This compound is particularly interesting due to its unique combination of a pyrrolidine ring and a dimethylbenzoyl group, which contributes to its diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(7-11(10)2)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQAQWSWRJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylbenzoyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization with the dimethylbenzoyl group is achieved through acylation reactions using reagents such as dimethylbenzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzoyl group is substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the dimethylbenzoyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Dimethylbenzoyl derivatives: Compounds such as 3,4-dimethylbenzoyl chloride and 3,4-dimethylbenzoyl alcohol share the dimethylbenzoyl group but lack the pyrrolidine ring.
Uniqueness: The uniqueness of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol lies in its combined structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for diverse scientific research applications.
Biological Activity
[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a compound with a complex structure that has garnered attention in various fields including medicinal chemistry, biology, and materials science. Its unique combination of a pyrrolidine ring and a dimethylbenzoyl group contributes to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications.
Interaction with Biological Molecules
The compound exhibits significant interactions with various enzymes and proteins. The pyrrolidine ring enhances its ability to engage with biological targets, thereby influencing biochemical pathways. Research indicates that it may act as an enzyme inhibitor or modulator, potentially impacting metabolic processes and signaling pathways within cells.
Structure-Activity Relationship
The structural features of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol allow for a range of biological activities. The presence of the dimethylbenzoyl group is particularly notable as it can influence the binding affinity to specific receptors or enzymes. Studies have shown that modifications to this structure can lead to variations in biological potency, making it a valuable candidate for structure-activity relationship (SAR) studies.
Impact on Cell Function
Research indicates that [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol can affect cellular processes such as gene expression and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Experimental Findings
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For example, treatment with varying concentrations led to significant reductions in cell viability in human breast cancer (MCF7) and leukemia (HL60) cell lines .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF7 | 10 | 70 |
| MCF7 | 50 | 45 |
| HL60 | 10 | 65 |
| HL60 | 50 | 30 |
Anticancer Activity
The compound's ability to induce apoptosis suggests its potential as a lead compound for the development of new anticancer therapies. Further research is needed to elucidate the specific mechanisms through which it exerts its effects on cancer cells. Preliminary studies have indicated that it may inhibit key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Potential
Given its impact on gene expression related to inflammation, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is being investigated for its anti-inflammatory properties. It may serve as a candidate for developing treatments for conditions characterized by chronic inflammation.
Case Study: In Vitro Anticancer Activity
A study conducted on the effects of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol on various cancer cell lines revealed promising results. The compound was tested against several lines including MCF7 and HL60:
- Methodology : Cells were treated with different concentrations of the compound for 24 hours.
- Results : Significant reductions in viability were noted at higher concentrations.
Research Insights
Recent literature has highlighted the compound's role in modulating enzyme activity. For example, it has been shown to inhibit certain protein kinases, which are crucial in cancer progression and inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
